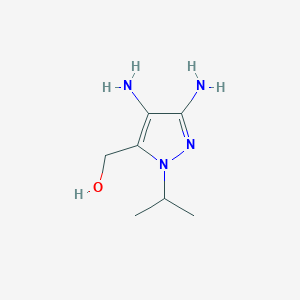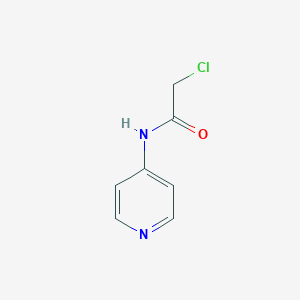
2-Chlor-N-(4-Phenyl-1,3-thiazol-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that has been studied for its potential applications in various fields. It is an acetamide derivative and has been found to have potential as a PET tracer for imaging nucleotide pyrophosphatase/phosphodiesterase . These derivatives have also been found to act as anticholinesterase agents, which could potentially be useful in the management of Alzheimer’s disease . Other reported activities of acetamide derivatives include anticonvulsant, antidepressant, and anti-HIV activities .
Synthesis Analysis
The synthesis of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-(4-chlorophenyl) thiazol-2-amine with chloroacetyl chloride in the presence of K2CO3 . The reaction mixture is heated to reflux for 3 hours. After the reaction is complete, the reaction mixture is cooled to room temperature and diluted with DCM .Molecular Structure Analysis
The molecular structure of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has been confirmed by X-ray study . The compound crystallizes with two independent molecules in the asymmetric unit. The phenyl ring is oriented at angles of 2.5 (1) and 6.2 (1) with respect to the thiazole ring in the two molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can be inferred from its NMR and IR spectra . The compound’s NMR spectrum shows signals corresponding to the aromatic protons and the amide proton . Its IR spectrum shows bands corresponding to C–H stretching in the phenyl nucleus, C=C skeletal stretching in the phenyl ring, C=O stretching in the amide group, and C–N stretching in the amide group .Wirkmechanismus
Target of Action
The primary target of 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, the DprE1 enzyme, leading to inhibition of the enzyme’s activity . This interaction disrupts the normal function of the enzyme, thereby affecting the synthesis of the cell wall of Mycobacterium tuberculosis .
Biochemical Pathways
The affected pathway is the cell wall biosynthesis of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts this pathway, leading to the inability of the bacteria to maintain their cell wall structure . The downstream effects include the potential death of the bacteria due to the loss of an intact cell wall .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound prevents the bacteria from maintaining their cell wall structure, potentially leading to the death of the bacteria .
Vorteile Und Einschränkungen Für Laborexperimente
CPTA has several advantages for use in laboratory experiments. It is relatively stable and easy to synthesize, and can be used to study a wide range of biological processes. However, CPTA can be toxic in high concentrations, and its effects on human health have not been extensively studied.
Zukünftige Richtungen
1. Further studies of CPTA's effects on human health, including in vivo studies of its toxicity and pharmacokinetics.
2. Exploration of CPTA's potential applications as a drug or as a tool for drug development.
3. Investigation of CPTA's interactions with other proteins and enzymes, including its effects on transcription factors.
4. Development of new synthesis methods for CPTA, with improved yields and reduced toxicity.
5. Exploration of CPTA's potential applications in biotechnology, such as in the development of biosensors or as a tool for gene expression studies.
6. Investigation of CPTA's potential applications in agriculture, such as as a natural pesticide or herbicide.
7. Development of new methods for the detection and quantification of CPTA in biological samples.
8. Exploration of CPTA's potential applications in nanotechnology, such as in drug delivery systems or as a building block for nanomaterials.
9. Investigation of CPTA's effects on the environment, including its potential for bioaccumulation.
10. Development of new methods for the purification and characterization of CPTA.
Synthesemethoden
CPTA can be synthesized by reacting 4-phenyl-1,3-thiazol-2-ylacetic acid with thionyl chloride in the presence of a base such as pyridine. The reaction is carried out at room temperature and the product is purified by recrystallization from methanol. The overall yield of the reaction is typically in the range of 50-60%.
Wissenschaftliche Forschungsanwendungen
Klinische Anwendung bei chronischen Krankheiten
Diese Verbindung wird für den klinischen Einsatz bei verschiedenen Erkrankungen wie Atrophie, Sepsis, Psoriasis, Typ-2-Diabetes mellitus und Muskeldystrophie untersucht. Das Potenzial der SIRT1-Aktivierung bei der Behandlung dieser Krankheiten ist ein bedeutender Forschungsbereich .
Antioxidative Eigenschaften
Thiazol-Derivate wurden synthetisiert und auf ihre antioxidativen Eigenschaften in vitro untersucht. Einige synthetisierte Verbindungen zeigen eine starke antioxidative Aktivität, was für die potenziellen Anwendungen unserer Verbindung relevant sein könnte .
Antitumor- und zytotoxische Aktivität
Thiazole haben verschiedene biologische Aktivitäten gezeigt, darunter Antitumor- und zytotoxische Wirkungen. Einige synthetisierte Thiazol-Derivate haben potente Wirkungen auf menschliche Tumorzelllinien gezeigt, einschließlich Prostatakrebs .
Eigenschaften
IUPAC Name |
2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-6-10(15)14-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAWPJLADWBKCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381805 |
Source


|
| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5039-16-7 |
Source


|
| Record name | 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B180966.png)


![4-[(E)-2-quinolin-7-ylethenyl]aniline](/img/structure/B180970.png)









